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Introduction

AF 568 DBCO is a bright and photostable fluorescent dye belonging to the rhodamine family,
conjugated to a dibenzocyclooctyne (DBCO) group. This moiety allows for covalent labeling of
azide-modified biomolecules via copper-free click chemistry, a bioorthogonal reaction that is
highly specific and biocompatible.[1][2] These characteristics make AF 568 DBCO an excellent
probe for super-resolution microscopy (SRM) techniques such as Stochastic Optical
Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy,
enabling the visualization of cellular structures with nanoscale resolution.

These application notes provide detailed protocols for the use of AF 568 DBCO in STORM and
STED microscopy, including metabolic labeling, immunofluorescence, and live-cell imaging.

Core Properties and Quantitative Data

AF 568 DBCO exhibits photophysical properties that are well-suited for super-resolution
imaging. Its brightness and photostability allow for the acquisition of high-quality data with a
good signal-to-noise ratio. The quantitative data for AF 568 and its spectrally similar analogue,
Alexa Fluor 568, are summarized below for easy comparison.
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Property Value Notes
Compatible with common laser
Excitation Maximum (Aex) ~572-579 nm lines (e.g., 561 nm or 568 nm).
[11[2]
o ) Emits in the orange-red region
Emission Maximum (Aem) ~598-603 nm
of the spectrum.[1][2]
Molecular Weight ~953 g/mol
Can be transported at room
temperature for up to 3 weeks.
N ) ] [1] Stock solutions are typically
Storage Conditions -20°C in the dark, desiccated

stored at -80°C for up to 6
months or -20°C for up to 1
month.[2]

Localization Precision

For Alexa Fluor 568,

~23 nm dependent on imaging
(STORM) N
conditions and buffer.[3]
o For Alexa Fluor 568,
Photon Count per Localization _ _
~1700-2800 dependent on imaging buffer

(STORM)

and laser power.[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with
Azide Sugars for Live-Cell Super-Resolution Imaging

This protocol describes the metabolic incorporation of an azide-containing amino acid analog,

L-azidohomoalanine (AHA), into newly synthesized proteins, followed by labeling with AF 568

DBCO for live-cell imaging.

Materials:

¢ Mammalian cells of interest

o Complete cell culture medium

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9979685/
https://www.medchemexpress.com/af-568-dbco.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9979685/
https://www.medchemexpress.com/af-568-dbco.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9979685/
https://www.medchemexpress.com/af-568-dbco.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_AF568_Alkyne_5_Isomer_in_Single_Molecule_Imaging.pdf
https://www.microscopyu.com/pdfs/Dyes-and-Fluorescent-Proteins-for-STORM-Imaging.pdf
https://www.benchchem.com/product/b12363973?utm_src=pdf-body
https://www.benchchem.com/product/b12363973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Methionine-free cell culture medium

e L-azidohomoalanine (AHA)

e« AF 568 DBCO

» Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

e Phosphate-buffered saline (PBS), warm

Procedure:

e Metabolic Labeling:
1. Culture cells to the desired confluency in complete medium.
2. Wash the cells once with warm PBS.

3. Replace the complete medium with pre-warmed methionine-free medium and incubate for
1 hour to deplete intracellular methionine pools.

4. Replace the medium with methionine-free medium supplemented with an optimized
concentration of AHA (typically 25-50 uM) and incubate for 4-24 hours. The optimal
concentration and incubation time should be determined empirically for each cell line and
experimental goal.

 AF 568 DBCO Labeling:
1. After metabolic labeling, wash the cells twice with warm PBS.

2. Add pre-warmed live-cell imaging medium containing AF 568 DBCO at a final
concentration of 5-20 pM.

3. Incubate the cells for 30-60 minutes at 37°C in a CO:2 incubator, protected from light.[5]
4. Wash the cells three times with warm live-cell imaging medium to remove unbound dye.

e Imaging:
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1. The cells are now ready for live-cell STORM or STED imaging. Proceed to the respective
imaging protocols.

Metabolic Labeling ) AF 568 DBCO Labeling

- -
1hr R i 4-24 hrs 30-60 min B
Culture Cells Methionine Depletion AHA Incubation Wash Cells (PBS) |——— | Incubate with AF 568 DBCO Wash to Remove Unbound Dye
\ J\

Super-Resolution Imaging

o/
\ J

@verCell STORM or STED]

Click to download full resolution via product page

Live-cell labeling workflow.

Protocol 2: Immunofluorescence Staining with AF 568
DBCO-Conjugated Antibodies for Fixed-Cell Super-
Resolution Imaging

This protocol outlines the use of a secondary antibody conjugated to AF 568 DBCO for
immunofluorescence labeling of fixed cells. This requires an azide-modified primary antibody.

Materials:

o Cells grown on #1.5 glass coverslips

e PBS

» Fixation buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 5% BSA in PBS)

e Azide-modified primary antibody

e AF 568 DBCO-conjugated secondary antibody
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e Mounting medium suitable for STORM or STED
Procedure:
o Cell Fixation and Permeabilization:
1. Wash cells twice with PBS.
2. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
3. Wash cells three times with PBS.
4. Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
5. Wash cells three times with PBS.
e Immunolabeling:
1. Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.

2. Incubate with the azide-modified primary antibody diluted in blocking buffer for 1-2 hours
at room temperature or overnight at 4°C.

3. Wash cells three times with PBS.

4. Incubate with the AF 568 DBCO-conjugated secondary antibody diluted in blocking buffer
for 1 hour at room temperature, protected from light.

5. Wash cells three times with PBS.
e Sample Mounting:

1. Mount the coverslip onto a microscope slide using a mounting medium optimized for the
chosen super-resolution technique (see STORM and STED imaging protocols).
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Immunofluorescence workflow.

Protocol 3: (d)STORM Imaging

This protocol is for direct STORM (dSTORM) imaging of fixed cells labeled with AF 568 DBCO.
Materials:

e Labeled sample from Protocol 2

o STORM imaging buffer (see below)

e Super-resolution microscope equipped for STORM

STORM Imaging Buffer Preparation (MEA-based):[6]

Buffer A: 10 mM Tris-HCI (pH 8.0) + 50 mM NacCl

Buffer B: 50 mM Tris-HCI (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

GLOX solution: 14 mg glucose oxidase + 50 pL catalase (17 mg/mL) in 200 pL Buffer A.

1 M MEA solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCI.

Final Imaging Buffer (prepare fresh): To 620 pL of Buffer B, add 7 uL of GLOX solution and
70 pL of 1 M MEA solution.

Imaging Procedure:

e Microscope Setup:
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1. Mount the sample on the STORM microscope.
2. Locate the region of interest using a low laser power.
e Image Acquisition:
1. Replace the PBS or mounting medium with freshly prepared STORM imaging buffer.

2. llluminate the sample with a high laser power (e.g., 1-2 kW/cm?) using a 561 nm or 568
nm laser to induce photoswitching of the AF 568 fluorophores into a dark state.

3. Acquire a time-series of images (typically 10,000-50,000 frames) with a camera exposure
time of 10-30 ms.

4. A low-power 405 nm laser can be used to facilitate the return of fluorophores from the dark
state to the emissive state.

o Data Analysis:

1. Process the acquired image series with a localization software (e.g., ThunderSTORM,
rapidSTORM) to identify and localize the single-molecule blinking events.

2. Reconstruct the final super-resolved image from the localization data.

Protocol 4: STED Imaging

This protocol provides general guidelines for STED imaging of fixed cells labeled with AF 568
DBCO.

Materials:

e Labeled sample from Protocol 2

o STED-compatible mounting medium (e.g., ProLong Gold, Abberior Mount Solid)
e Super-resolution microscope equipped for STED

Imaging Procedure:
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e Sample Mounting:

1. Mount the coverslip with the labeled cells in a STED-compatible mounting medium. Allow
the medium to cure according to the manufacturer's instructions.

e Microscope Setup:
1. Mount the sample on the STED microscope.
2. Use an excitation laser of ~568 nm and a STED depletion laser of ~775 nm.
3. Align the excitation and STED laser beams.
e Image Acquisition:
1. Locate the region of interest using the confocal mode of the microscope.

2. Switch to STED mode and adjust the STED laser power to achieve the desired resolution.
Higher STED power generally leads to better resolution but can also increase
photobleaching.

3. Optimize the pixel size, scan speed, and averaging to obtain a high-quality super-resolved
image.

4. For live-cell STED imaging, it is crucial to minimize the light dose to reduce phototoxicity.
Use lower laser powers and faster scan speeds.[7]

Application Example: Visualizing Membrane Protein
Organization

AF 568 DBCO, in conjunction with metabolic labeling and super-resolution microscopy, is a
powerful tool to study the organization of proteins on the plasma membrane. For instance, by
metabolically labeling all newly synthesized proteins with an azide-containing amino acid and
subsequently reacting them with AF 568 DBCO, one can visualize the distribution of the entire
proteome on the cell surface.[8] This allows for the investigation of protein clustering,
organization in membrane domains, and changes in response to cellular signaling events.
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Visualizing membrane proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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